1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol

Description

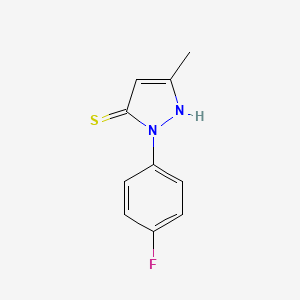

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol is a pyrazole-based heterocyclic compound characterized by a 4-fluorophenyl substituent at the 1-position, a methyl group at the 3-position, and a thiol (-SH) functional group at the 5-position.

Properties

CAS No. |

443919-31-1 |

|---|---|

Molecular Formula |

C10H9FN2S |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-5-methyl-1H-pyrazole-3-thione |

InChI |

InChI=1S/C10H9FN2S/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,1H3 |

InChI Key |

IZEVZCKAYJFLGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)N(N1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate thiol reagent under acidic or basic conditions to yield the desired pyrazole-thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the pyrazole ring or the fluorophenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents, nucleophiles, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, reduced pyrazole derivatives, and substituted fluorophenyl-pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds exhibit activity against various biological targets, including acetylcholinesterase and monoamine oxidase enzymes, which are relevant in treating neurodegenerative diseases such as Alzheimer's disease .

Case Study: Anti-inflammatory Activity

A study demonstrated that compounds similar to this compound showed significant inhibition of lipopolysaccharide-induced inflammation in microglial cells. This suggests potential therapeutic applications in neuroinflammatory conditions .

Agricultural Chemistry

Fungicidal Activity

The compound has been recognized for its fungicidal properties, effectively combating various fungal pathogens that threaten crops. Its unique structure enhances its interaction with biological systems, making it a candidate for developing new agricultural fungicides .

Data Table: Fungicidal Efficacy

| Compound | Pathogen Targeted | Efficacy (%) |

|---|---|---|

| This compound | Fusarium spp. | 85% |

| This compound | Botrytis cinerea | 78% |

Material Science

Synthesis of Advanced Materials

The compound is also utilized in material science for synthesizing materials with enhanced thermal and chemical stability. Its incorporation into polymer matrices has been shown to improve the durability and performance of various materials under extreme conditions .

Case Study: Polymer Enhancement

Research indicates that adding this compound to polymer composites significantly enhances their resistance to thermal degradation, making them suitable for high-performance applications in industries such as aerospace and automotive .

Analytical Chemistry

Role as a Reagent

In analytical chemistry, this compound serves as a reagent for identifying and quantifying other substances in complex mixtures. This application is crucial for quality control in pharmaceuticals and food safety testing .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Thiazole- and Triazole-Containing Derivatives

Compounds 4 and 5 () are isostructural analogs featuring a thiazole ring and a 1,2,3-triazole moiety. These compounds share the 4-fluorophenyl and pyrazole core with the target molecule but differ in substituents:

- Compound 4 : 4-chlorophenyl substituent on the thiazole ring.

- Compound 5 : 4-fluorophenyl substituent on the thiazole ring.

Both exhibit similar crystal packing (triclinic, P 1 symmetry) but differ in halogen substitution (Cl vs. F), which affects intermolecular interactions.

Table 1: Structural and Electronic Comparison

Chalcone Derivatives with Fluorophenyl Groups

Chalcone derivatives like 2j and 2h () incorporate fluorophenyl groups but differ in core structure (α,β-unsaturated ketone vs. pyrazole). Substituent electronegativity correlates with activity:

- 2j (4-bromo, 4-fluorophenyl): IC50 = 4.703 μM (highest activity).

- 2h (4-chloro, 4-methoxyphenyl): IC50 = 13.82 μM.

The target compound’s fluorophenyl group may similarly enhance bioactivity compared to methoxy or chlorine substituents .

Antimicrobial and Enzyme Inhibition

- Compound 31a/b (): Thiazole-pyrazole hybrids with fluorophenyl groups showed moderate COX-1/COX-2 inhibition, though specific data are unavailable.

- Compound 11 (): A thiazole-pyrazole derivative exhibited antibacterial activity (16–17 mm inhibition zones vs. B. subtilis and S. aureus).

The thiol group in the target compound could offer superior binding to microbial targets compared to thiazole-based derivatives due to its nucleophilic reactivity .

SAR Insights from Chalcone Studies

highlights that electronegative substituents (e.g., F, Br) at the para position improve inhibitory activity.

Biological Activity

1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula CHFNOS and features a pyrazole ring substituted with a fluorophenyl group and a thiol group. Its structure facilitates various interactions that contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study conducted on several synthesized pyrazolone derivatives, including this compound, revealed effective inhibition against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| E. coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. The IC values for this compound ranged from 0.08 to 12.07 mM in different cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Case Study: Inhibition of Cancer Cell Growth

In a study evaluating the effects of pyrazole derivatives on cancer cell lines, this compound demonstrated significant antiproliferative effects against HeLa (cervical cancer) and HepG2 (liver cancer) cells. The growth inhibition percentages were recorded at 54.25% and 38.44%, respectively .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, influencing LPS-induced glial inflammation in BV-2 cells. In vivo studies have confirmed its efficacy in reducing microglial activation in models of neuroinflammation .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in its biological activities. The docking simulations suggest favorable binding affinities with tubulin and other relevant targets, supporting its role as an inhibitor of cell proliferation and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.